D-(-)-Norgestrel 17-Acetate-d3
CAS No.:
Cat. No.: VC0207070
Molecular Formula: C₂₃H₂₇D₃O₃
Molecular Weight: 357.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₂₇D₃O₃ |
|---|---|
| Molecular Weight | 357.5 |
Introduction
Overview
D-(-)-Norgestrel 17-Acetate-d3 is a deuterium-labeled analog of D-(-)-Norgestrel 17-Acetate, a synthetic progestational steroid impurity critical in pharmaceutical quality control and pharmacokinetic research. This compound serves as an internal standard in mass spectrometry-based assays for quantifying norgestrel metabolites, enabling precise tracking of hormonal contraceptives in biological matrices .
Chemical Identity and Structural Characteristics
Molecular Composition
D-(-)-Norgestrel 17-Acetate-d3 has the molecular formula C₂₃H₂₇D₃O₃ and a molecular weight of 357.5 g/mol. The deuterium substitution occurs at the acetyloxy group (-OAc-d3), as confirmed by its IUPAC name:
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl acetate-d3 .
Key Structural Features:
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Stereochemistry: The compound retains the (8R,9S,10R,13S,14S,17R) configuration of its non-deuterated parent, ensuring identical receptor-binding properties .
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Deuterium Labeling: Three deuterium atoms replace hydrogens in the acetyl group, enhancing mass spectrometric detection without altering biochemical activity .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₇D₃O₃ | |
| Molecular Weight | 357.5 g/mol | |
| Purity | >95% (HPLC) | |
| Storage Conditions | -20°C, protected from light |
Synthesis and Analytical Applications
Synthesis Strategy
The synthesis involves deuteration of D-(-)-Norgestrel 17-Acetate via isotopic exchange or chemical incorporation of deuterium into the acetyl moiety. This process ensures minimal structural deviation while introducing a detectable isotopic signature for analytical purposes .
Role in Quantitative Bioanalysis
As an internal standard, D-(-)-Norgestrel 17-Acetate-d3 is pivotal in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS). For example, a validated method achieved a lower limit of quantification (LLOQ) of 20 pg/mL for 17-desacetyl norgestimate (a norgestrel metabolite) in human plasma, with intra- and inter-run precision <10% .
Advantages Over Non-Deuterated Analogs:
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Matrix Effect Compensation: Co-elution with analytes neutralizes ionization variability caused by plasma proteins .
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Enhanced Sensitivity: Deuterium labeling reduces background noise, enabling sub-picogram detection .
Pharmacokinetic and Pharmacodynamic Relevance
Metabolic Pathways
Norgestrel derivatives like D-(-)-Norgestrel 17-Acetate-d3 are metabolized by cytochrome P450 3A4 (CYP3A4) into active species such as 17-desacetyl norgestimate and levonorgestrel. The deuterated analog aids in mapping these pathways, revealing a metabolite half-life of 12–30 hours, compared to <5 hours for the parent drug .
Clinical Implications
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Drug-Drug Interactions: Concurrent use with CYP3A4 inhibitors (e.g., grapefruit juice) or inducers (e.g., St. John’s Wort) alters norgestrel bioavailability, necessitating precise monitoring .
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Contraceptive Efficacy: Accurate quantification ensures optimal dosing in formulations like norgestimate/ethinyl estradiol tablets .
Research and Regulatory Significance
Quality Control in Pharmaceuticals
D-(-)-Norgestrel 17-Acetate-d3 is used to quantify impurities in norgestrel APIs, ensuring compliance with pharmacopeial standards (e.g., USP, EP) . For instance, its non-deuterated form is listed as Norgestrel USP Related Compound A, with acceptance thresholds <0.1% in final products .
Neuroscientific Applications
Emerging studies link progestins like norgestrel to gray matter volume changes in brain regions such as the fusiform gyrus and frontal cortex. Deuterated analogs enable precise hormone-level correlations with neuroimaging findings .
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